2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Overview
Description
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide involves the reaction of 2-methyl-2-propanesulfinamide and 3-oxetanone in the presence of titanium tetraisopropoxide . The reaction is carried out in tetrahydrofuran at 60°C for 18 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4,8H,5H2,1-3H3 . The SMILES notation is CC©©S(=O)N=C1COC1 .Physical And Chemical Properties Analysis
This compound appears as a yellow, low melting point solid . It is soluble in water . The compound is hygroscopic and should be stored in a cool, ventilated place .Scientific Research Applications
Asymmetric Synthesis
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. For example, Truong, Ménard, and Dion (2007) described its use in the diastereoselective 1,2-addition of aryllithium reagents to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).
Stereoselective Synthesis of Oxetanes
Christlieb et al. (2001) explored a Mitsunobu-style procedure for the cyclization of 1,3-diols, using 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide derivatives, resulting in the synthesis of oxetanes (Christlieb et al., 2001).
Synthesis of Diaminooxetane Derivatives
Ugale and Gholap (2017) demonstrated the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives. These derivatives are considered important for future drug discovery, particularly as bioisosteric to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).
[3+2] Cycloaddition in Synthesis
Ye et al. (2014) used 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in a [3+2] cycloaddition with arynes. This process facilitated the stereoselective synthesis of cyclic sulfoximines (Ye et al., 2014).
Catalytic Decomposition
Matsuyama, Minato, and Kobayashi (1973) discussed the catalytic decomposition of stable sulfur ylids, including compounds structurally related to 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, forming methyl sulfide and olefins (Matsuyama, Minato, & Kobayashi, 1973).
Hydrolysis Studies
Kim and Lee (1997) conducted theoretical studies on the acid-catalyzed hydrolysis of sulfinamide, which is relevant for understanding the reactivity and stability of compounds like 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (Kim & Lee, 1997).
Safety And Hazards
The compound is labeled with the signal word "Warning" . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676706 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
CAS RN |
1158098-73-7 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.